molecular formula C14H16N6O2 B15009292 (2Z)-3-imino-2-[2-(3-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile

(2Z)-3-imino-2-[2-(3-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile

Cat. No.: B15009292
M. Wt: 300.32 g/mol
InChI Key: MKIXSRMPCZSBLW-ZMERPEMGSA-N
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Description

(Z)-2-Imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a nitrophenyl group, a piperidine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the piperidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of the cyano group can lead to various substituted products.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, (Z)-2-imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide is being explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.

Mechanism of Action

The mechanism of action of (Z)-2-imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Nitrophenyl)methyl][3-(piperidin-1-yl)propyl]amine: This compound shares the nitrophenyl and piperidine moieties but lacks the cyano and imino groups.

    1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine: Similar in structure but differs in the positioning and presence of functional groups.

Uniqueness

(Z)-2-Imino-N-(3-nitrophenyl)-2-(piperidin-1-yl)ethanecarbohydrazonoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

(1Z)-2-imino-N-(3-nitroanilino)-2-piperidin-1-ylethanimidoyl cyanide

InChI

InChI=1S/C14H16N6O2/c15-10-13(14(16)19-7-2-1-3-8-19)18-17-11-5-4-6-12(9-11)20(21)22/h4-6,9,16-17H,1-3,7-8H2/b16-14?,18-13-

InChI Key

MKIXSRMPCZSBLW-ZMERPEMGSA-N

Isomeric SMILES

C1CCN(CC1)C(=N)/C(=N\NC2=CC(=CC=C2)[N+](=O)[O-])/C#N

Canonical SMILES

C1CCN(CC1)C(=N)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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